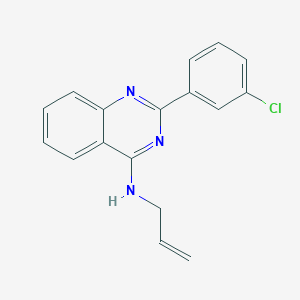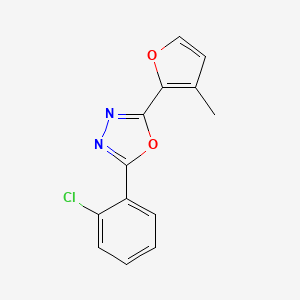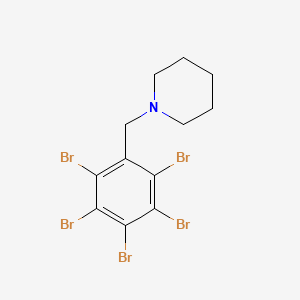![molecular formula C20H25N3O2 B4703766 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4703766.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine
描述
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine, also known as DMPP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
作用机制
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine acts as a dopamine receptor agonist, specifically targeting the D2 receptor subtype. It also has affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. By binding to these receptors, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine can modulate the release of various neurotransmitters, including dopamine and serotonin. This modulation can result in the alleviation of symptoms associated with Parkinson's disease, Alzheimer's disease, and schizophrenia.
Biochemical and Physiological Effects:
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which can improve motor function in patients with Parkinson's disease. Additionally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to increase acetylcholine release in the hippocampus, which can improve cognitive function in patients with Alzheimer's disease. Furthermore, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to decrease dopamine release in the prefrontal cortex, which can help alleviate symptoms of schizophrenia.
实验室实验的优点和局限性
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It has a high affinity for dopamine and serotonin receptors, making it a useful tool for studying these receptors. Additionally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects, which can be useful in studying neurodegenerative diseases. However, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine also has limitations for lab experiments. Its potency and selectivity for certain receptors can make it difficult to study other receptors or neurotransmitters. Additionally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine research. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine could be studied for its potential use in the treatment of drug addiction, as it has been shown to modulate the release of dopamine and serotonin. Finally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine could be studied for its potential use as a neuroprotective agent in traumatic brain injury and stroke.
科学研究应用
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to act as a dopamine receptor agonist, which can help alleviate symptoms of Parkinson's disease. Additionally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects, which could be beneficial in the treatment of Alzheimer's disease. Furthermore, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been studied for its potential use as an antipsychotic drug due to its ability to modulate dopamine and serotonin receptors.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-7-8-18(16(2)14-15)25-17(3)20(24)23-12-10-22(11-13-23)19-6-4-5-9-21-19/h4-9,14,17H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYZQCUGNCCBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4703697.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4703699.png)
![N-(5-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4703703.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4703716.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4703720.png)
![N-[4-(benzyloxy)phenyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4703725.png)

![5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4703741.png)


amine dihydrochloride](/img/structure/B4703756.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]pentanamide](/img/structure/B4703763.png)
![methyl 4-ethyl-5-methyl-2-({[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4703769.png)